5-fluoro-2-(1,2-oxazolidine-2-sulfonyl)benzonitrile
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Overview
Description
5-Fluoro-2-(1,2-oxazolidine-2-sulfonyl)benzonitrile is a chemical compound with the molecular formula C10H9FN2O3S.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-2-(1,2-oxazolidine-2-sulfonyl)benzonitrile typically involves the reaction of 5-fluoro-2-nitrobenzonitrile with oxazolidine-2-sulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-(1,2-oxazolidine-2-sulfonyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfonic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzonitriles.
Scientific Research Applications
5-Fluoro-2-(1,2-oxazolidine-2-sulfonyl)benzonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-fluoro-2-(1,2-oxazolidine-2-sulfonyl)benzonitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular pathways and targets are still under investigation, but preliminary studies suggest its involvement in modulating cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoro-2-(1,2-oxazolidine-2-ylsulfonyl)benzonitrile
- 5-Fluoro-2-(2-isoxazolidinylsulfonyl)benzonitrile
Uniqueness
5-Fluoro-2-(1,2-oxazolidine-2-sulfonyl)benzonitrile stands out due to its unique combination of a fluorine atom and an oxazolidine-2-sulfonyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
1797830-44-4 |
---|---|
Molecular Formula |
C10H9FN2O3S |
Molecular Weight |
256.3 |
Purity |
95 |
Origin of Product |
United States |
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